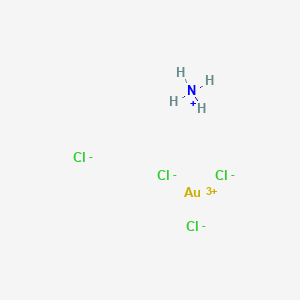
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- is a chemical compound with the molecular formula AuCl₄H₄N and a molecular weight of 356.8 g/mol. This compound is widely used in scientific research and industry due to its unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- typically involves the reaction of gold(III) chloride with ammonium chloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AuCl3+NH4Cl→NH4[AuCl4]
Industrial Production Methods
In industrial settings, the production of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced to gold metal.
Substitution: The tetrachloroaurate ion can undergo substitution reactions with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligands such as phosphines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is often gold(III) oxide.
Reduction: The major product is elemental gold.
Substitution: The products depend on the ligands used, resulting in various gold complexes.
Applications De Recherche Scientifique
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles and other gold-based compounds.
Biology: The compound is used in biological assays and as a staining agent in electron microscopy.
Industry: The compound is used in electroplating and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- involves its interaction with molecular targets such as proteins and nucleic acids. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. In biological systems, it can also induce oxidative stress, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aurate(1-), tetrachloro-, ammonium, hydrate, (SP-4-1)-: This compound is similar but includes water of hydration.
Gold(III) chloride: A precursor in the synthesis of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-.
Tetrachloroauric acid: Another gold-based compound with similar properties.
Uniqueness
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- is unique due to its specific ammonium cation, which imparts distinct solubility and reactivity characteristics compared to other gold-based compounds.
Propriétés
Numéro CAS |
31113-23-2 |
|---|---|
Formule moléculaire |
AuCl4H4N |
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
azanium;tetrachlorogold(1-) |
InChI |
InChI=1S/Au.4ClH.H3N/h;4*1H;1H3/q+3;;;;;/p-3 |
Clé InChI |
WPEJSSRSFRWYJB-UHFFFAOYSA-K |
SMILES |
[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Au+3] |
SMILES canonique |
[NH4+].Cl[Au-](Cl)(Cl)Cl |
Key on ui other cas no. |
31113-23-2 |
Numéros CAS associés |
16903-35-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















